molecular formula C21H14Cl2N2O2 B5049145 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Cat. No. B5049145
M. Wt: 397.2 g/mol
InChI Key: APRVZBGAPAFMOP-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the benzoxazole family of compounds, which have been shown to have a range of biological activities. In

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes and signaling pathways involved in inflammation and tumor growth, such as cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, reduce tumor growth and angiogenesis, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is its broad range of biological activities, which make it a potentially useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Investigation of its potential use as a therapeutic agent for the treatment of inflammatory diseases, cancer, and cognitive disorders.
3. Development of more potent and selective analogs of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide.
4. Studies to investigate its pharmacokinetics and pharmacodynamics in vivo.
5. Investigation of its potential use as a tool for studying the role of inflammation and angiogenesis in various biological processes.
In conclusion, 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a promising chemical compound with a range of biological activities that make it a potentially useful tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 5-chloro-2-aminobenzoxazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been studied for its potential use in scientific research in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

properties

IUPAC Name

2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-2-8-16(17(23)10-12)20(26)24-15-6-3-13(4-7-15)21-25-18-11-14(22)5-9-19(18)27-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRVZBGAPAFMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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